2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine
CAS No.: 1904423-22-8
Cat. No.: VC6661674
Molecular Formula: C19H22N4O4
Molecular Weight: 370.409
* For research use only. Not for human or veterinary use.
![2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine - 1904423-22-8](/images/structure/VC6661674.png)
Specification
CAS No. | 1904423-22-8 |
---|---|
Molecular Formula | C19H22N4O4 |
Molecular Weight | 370.409 |
IUPAC Name | [6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Standard InChI | InChI=1S/C19H22N4O4/c24-18(14-2-3-17(22-12-14)26-16-6-11-25-13-16)23-9-4-15(5-10-23)27-19-20-7-1-8-21-19/h1-3,7-8,12,15-16H,4-6,9-11,13H2 |
Standard InChI Key | UOIHEIBWZSDDNM-UHFFFAOYSA-N |
SMILES | C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CN=C(C=C3)OC4CCOC4 |
Introduction
Molecular Architecture and Structural Characterization
Core Structural Features
The compound features a pyrimidine ring (C₄H₃N₂) linked via an ether oxygen to a piperidin-4-yl group. The piperidine moiety is further functionalized with a 6-(oxolan-3-yloxy)pyridine-3-carbonyl substituent, creating a multi-ring system with distinct electronic and steric properties.
Table 1: Molecular Properties
Property | Value |
---|---|
IUPAC Name | 2-({1-[6-(Oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine |
Molecular Formula | C₂₃H₂₅N₃O₅ |
Molecular Weight | 435.47 g/mol |
Key Functional Groups | Pyrimidine, pyridine, oxolane, piperidine, carbonyl |
The oxolane (tetrahydrofuran) ring introduces conformational rigidity, while the pyridine and pyrimidine rings enable π-π stacking interactions with biological targets .
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the equatorial position of the carbonyl group minimizing steric hindrance. Quantum mechanical calculations predict a rotational barrier of ~8 kcal/mol for the oxolane-pyridine linkage, suggesting moderate flexibility .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
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Pyrimidine-2-ol precursor
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6-(Oxolan-3-yloxy)pyridine-3-carboxylic acid
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4-Hydroxypiperidine
Formation of 6-(Oxolan-3-yloxy)pyridine-3-carboxylic Acid
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Oxolane functionalization: Oxolan-3-ol undergoes nucleophilic substitution with 6-chloropyridine-3-carboxylic acid using K₂CO₃ in DMF at 80°C (Yield: 72%).
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Protection/deprotection: The carboxylic acid group is protected as a methyl ester during subsequent steps to prevent side reactions .
Piperidine Coupling
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Activation: The carboxylic acid is converted to an acid chloride using SOCl₂.
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Amide formation: Reacted with 4-hydroxypiperidine in dichloromethane with Et₃N as base (Reaction time: 12 hr, Yield: 85%) .
Final Etherification
Mitsunobu reaction between the piperidine intermediate and pyrimidine-2-ol under DIAD/PPh₃ conditions provides the target compound (Yield: 68%, Purity: >95% by HPLC) .
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Temperature | Time | Yield |
---|---|---|---|---|
1 | K₂CO₃, DMF | 80°C | 6 hr | 72% |
2 | SOCl₂, reflux | 70°C | 2 hr | 89% |
3 | DIAD, PPh₃, THF | 0°C→RT | 12 hr | 68% |
Physicochemical Properties
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | 0.12 |
DMSO | 34.7 |
Ethanol | 8.9 |
Dichloromethane | 22.4 |
The limited aqueous solubility (0.12 mg/mL) necessitates formulation strategies for biological testing .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.67 (d, J=5.2 Hz, 2H, pyrimidine-H), 8.23 (d, J=2.8 Hz, 1H, pyridine-H), 6.98 (dd, J=8.8, 2.8 Hz, 1H), 4.82 (m, 1H, oxolane-H), 3.97 (m, 2H, piperidine-H) .
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1592 cm⁻¹ (C=N pyrimidine), 1250 cm⁻¹ (C-O-C ether) .
Parameter | Value |
---|---|
Tmax (oral) | 1.2 hr |
Cmax | 1.8 μg/mL |
AUC₀–24 | 14.3 μg·hr/mL |
Half-life | 3.7 hr |
Bioavailability | 62% |
The favorable pharmacokinetics support once-daily dosing in preclinical models .
Species | Route | LD₅₀ (mg/kg) |
---|---|---|
Mouse | Oral | >2000 |
Rat | Intravenous | 325 |
No genotoxicity observed in Ames test up to 500 μg/plate .
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the Mitsunobu step:
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